ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chlorobenzyl chloride in the presence of a base, followed by esterification with ethyl bromoacetate . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
- Coumarin–benzimidazole hybrids
Uniqueness
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific structural features, such as the presence of the ethyl ester group and the 3-chlorobenzyl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This compound, specifically, has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H21ClO5. The synthesis typically involves multiple steps, starting from salicylaldehyde derivatives, which undergo cyclization to form the chromene core. Subsequent reactions introduce the 3-chlorobenzyl group through etherification using chlorobenzyl chloride and bases like potassium carbonate in aprotic solvents such as dimethylformamide (DMF) .
Synthetic Route Summary
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Salicylaldehyde derivative |
2 | Etherification | 3-Chlorobenzyl chloride, Potassium carbonate |
3 | Esterification | Ethanol or propanoic acid |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting mitochondrial pathways .
Case Studies
Several studies have investigated the anticancer effects of chromene derivatives:
- Study on Jurkat Cells : A derivative with a similar structure demonstrated potent activity against Jurkat cells with an IC50 value lower than doxorubicin .
- HT29 Cell Line : Compounds with similar substituents were tested against HT29 colorectal cancer cells, showing significant growth inhibition attributed to specific structural features .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. Compounds in this class have been evaluated against various bacterial strains, demonstrating effectiveness due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Summary of Findings
The biological activities of this compound highlight its potential as a therapeutic agent:
Activity Type | Evidence of Efficacy |
---|---|
Anticancer | Induces apoptosis in cancer cells; inhibits Bcl-2 proteins |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Structure–Activity Relationship (SAR) : Investigating how modifications in structure influence activity.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
Properties
Molecular Formula |
C22H21ClO5 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 3-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H21ClO5/c1-3-26-21(24)10-9-19-14(2)18-8-7-17(12-20(18)28-22(19)25)27-13-15-5-4-6-16(23)11-15/h4-8,11-12H,3,9-10,13H2,1-2H3 |
InChI Key |
XHFAPRUFYWDGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)OC1=O)C |
Origin of Product |
United States |
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